molecular formula C13H16Cl2N2O3S B4366937 N~3~-(2,6-DICHLOROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-(2,6-DICHLOROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4366937
M. Wt: 351.2 g/mol
InChI Key: YODIWAXGTPNYGH-UHFFFAOYSA-N
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Description

N~3~-(2,6-DICHLOROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a chemical compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a dichlorophenyl group

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-7-3-4-9(8-17)13(18)16-12-10(14)5-2-6-11(12)15/h2,5-6,9H,3-4,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODIWAXGTPNYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2,6-DICHLOROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2,6-dichloroaniline with methylsulfonyl chloride to form an intermediate, which is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2,6-DICHLOROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N~3~-(2,6-DICHLOROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N3-(2,6-DICHLOROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The dichlorophenyl group may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenylacetic acid: Shares the dichlorophenyl group but has different functional groups.

    N-(2,6-Dichlorophenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a piperidinecarboxamide group.

Uniqueness

N~3~-(2,6-DICHLOROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities that are distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~3~-(2,6-DICHLOROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
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N~3~-(2,6-DICHLOROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

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